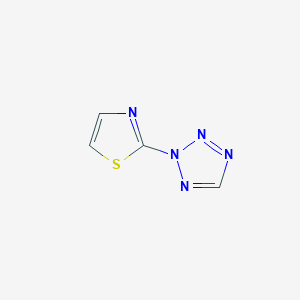

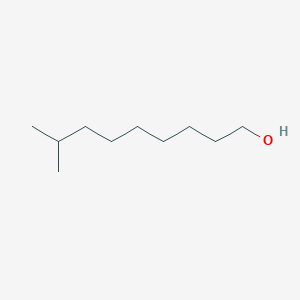

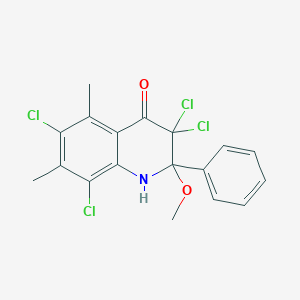

![molecular formula C22H44O4Si2 B128253 (3R-反式)-[3,5-双[[(1,1-二甲基乙基)二甲基甲硅烷基]氧基]环己叉亚烷]-乙酸乙酯 CAS No. 139356-36-8](/img/structure/B128253.png)

(3R-反式)-[3,5-双[[(1,1-二甲基乙基)二甲基甲硅烷基]氧基]环己叉亚烷]-乙酸乙酯

描述

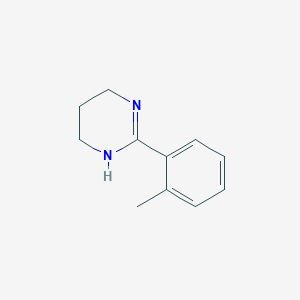

The compound (3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester is a synthetic molecule that appears to be related to cyclohexene derivatives. It is characterized by the presence of silyl ether groups and an acetic acid ethyl ester moiety. This structure suggests that the compound could be a part of synthetic routes for complex organic molecules, possibly including pharmaceuticals or vitamins.

Synthesis Analysis

The synthesis of related cyclohexene derivatives has been explored in the literature. For instance, a concise synthesis of a similar compound, (±)-trans-3,5-bis(t-butyldimethylsiloxy)-2-methylenecyclohexanone, was developed from ethyl acetoacetate, involving a highly efficient acyl radical cyclization to construct the six-membered ring . This method could potentially be adapted for the synthesis of (3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester by modifying the functional groups attached to the cyclohexene core.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple chiral centers indicated by the (3R-trans) notation. This suggests that the synthesis of this compound would require careful control of stereochemistry. The presence of bulky t-butyldimethylsilyl groups would influence the three-dimensional shape of the molecule and could affect its reactivity and physical properties .

Chemical Reactions Analysis

Cyclohexene derivatives can undergo various chemical reactions. For example, the photo-induced addition of acetic acid to cyclohexene derivatives has been studied, resulting in products like methyl trans-4-acetoxycyclohexanecarboxylate . Such reactions could be relevant to the functionalization of the compound , potentially through photochemical processes or other radical-mediated reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester would be influenced by its molecular structure. The silyl ether groups are typically hydrophobic and could impart a degree of lipophilicity to the molecule. The acetic acid ethyl ester moiety could contribute to the compound's esterification and hydrolysis reactions. The stereochemistry could affect the compound's crystallinity, melting point, and solubility in various solvents.

科学研究应用

酵母形成酯

酵母产生的酯,例如汉逊酵母形成乙酸乙酯,因其在香气产生和潜在工业应用中的意义而受到研究。研究表明,酯的形成发生在受限通气条件下,由厌氧产生的中间体产生,并受到各种环境因素的影响 (塔巴奇尼克和乔斯林,1953)。

食品包装中的邻苯二甲酸酯

邻苯二甲酸酯用作食品加工和包装中的增塑剂,由于其潜在的毒理作用而引起健康问题。研究综述了有关食品基质中邻苯二甲酸酯分析的新研究文章,重点关注样品制备、萃取方法和分析技术 (哈鲁纳拉希德、林和哈伦萨尼,2017)。

催化非酶动力学拆分

外消旋底物的催化非酶动力学拆分以提供对映纯化合物突出了手性催化剂在不对称有机合成中的重要性。这一领域对于药物和精细化学品的发展至关重要 (佩利西耶,2011)。

在燃料和化学品生产中的应用

关于 MTBE(甲基叔丁基醚)和 TAME(叔戊基甲基醚)等醚类用作汽油添加剂以提高辛烷值和减少废气污染的综述提供了对酯类化合物在增强燃料性能中的作用的见解 (马什、尼安姆斯库尔、格梅林和博尔茨,1999)。

属性

IUPAC Name |

ethyl 2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O4Si2/c1-12-24-20(23)15-17-13-18(25-27(8,9)21(2,3)4)16-19(14-17)26-28(10,11)22(5,6)7/h15,18-19H,12-14,16H2,1-11H3/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHVAGVBCANCSM-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CC(CC(C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C=C1C[C@H](C[C@@H](C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431362 | |

| Record name | ethyl 2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate | |

CAS RN |

139356-36-8 | |

| Record name | ethyl 2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QA-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。